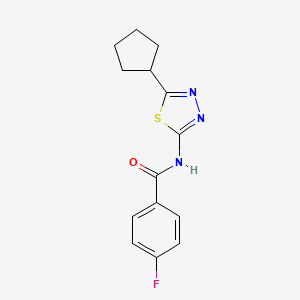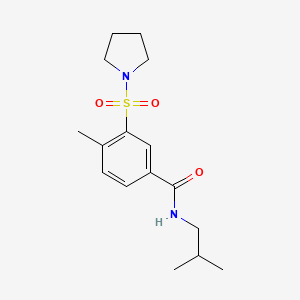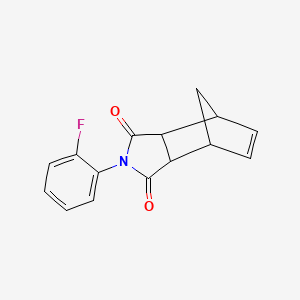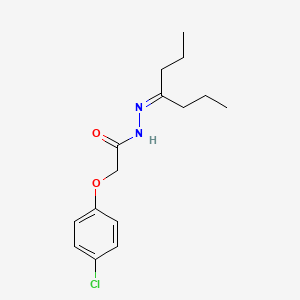![molecular formula C19H20FeOS B12479109 [(2,4,6-Trimethylphenyl)sulfinyl]ferrocene](/img/structure/B12479109.png)
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene is an organometallic compound that features a ferrocene core with a [(2,4,6-trimethylphenyl)sulfinyl] substituent. Ferrocene, a well-known metallocene, consists of two cyclopentadienyl rings bound to a central iron atom. The [(2,4,6-trimethylphenyl)sulfinyl] group adds unique chemical properties to the ferrocene core, making it a compound of interest in various fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4,6-Trimethylphenyl)sulfinyl]ferrocene typically involves the reaction of ferrocene with [(2,4,6-trimethylphenyl)sulfinyl] chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to ferrocenium ion, which can further react with nucleophiles.
Reduction: The compound can be reduced back to ferrocene from ferrocenium ion.
Substitution: The [(2,4,6-trimethylphenyl)sulfinyl] group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ferrocenium ion derivatives.
Reduction: Regeneration of ferrocene.
Substitution: Various substituted ferrocene derivatives depending on the reagents used.
科学的研究の応用
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene has a wide range of applications in scientific research:
Medicine: Investigated for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in materials science for developing new materials with unique electronic and magnetic properties.
作用機序
The mechanism by which [(2,4,6-Trimethylphenyl)sulfinyl]ferrocene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ferrocene core can undergo redox reactions, influencing electron transfer processes in biological systems. The [(2,4,6-trimethylphenyl)sulfinyl] group can participate in binding interactions, modulating the activity of the compound.
類似化合物との比較
Similar Compounds
Ferrocene: The parent compound with a simpler structure, lacking the [(2,4,6-trimethylphenyl)sulfinyl] group.
[(2,4,6-Trimethylphenyl)methylsulfamoyl]ferrocene: A similar compound with a different substituent on the ferrocene core.
Bis(2,4,6-trimethylphenyl)phosphine oxide: Another compound with the 2,4,6-trimethylphenyl group but different core structure.
Uniqueness
[(2,4,6-Trimethylphenyl)sulfinyl]ferrocene is unique due to its combination of the ferrocene core and the [(2,4,6-trimethylphenyl)sulfinyl] group, which imparts distinct chemical and physical properties. This combination enhances its utility in asymmetric catalysis and potential biological applications.
特性
分子式 |
C19H20FeOS |
|---|---|
分子量 |
352.3 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;2-cyclopenta-1,3-dien-1-ylsulfinyl-1,3,5-trimethylbenzene;iron(2+) |
InChI |
InChI=1S/C14H15OS.C5H5.Fe/c1-10-8-11(2)14(12(3)9-10)16(15)13-6-4-5-7-13;1-2-4-5-3-1;/h4-9H,1-3H3;1-5H;/q2*-1;+2 |
InChIキー |
GXHSPIZCWKDLRK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)C2=CC=C[CH-]2)C.[CH-]1C=CC=C1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(2-chloroethyl)-2-phenyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B12479026.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl 3,4-dimethoxybenzoate](/img/structure/B12479045.png)
![N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12479052.png)



![N-[3-(4-methylphenyl)-4-oxothiochromen-2-yl]-4-nitrobenzamide](/img/structure/B12479059.png)

![N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B12479067.png)
![1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B12479084.png)
![2,2-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B12479091.png)

![N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12479111.png)
![2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479113.png)
